molecular formula C19H23N5O5S B2624605 Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate CAS No. 946259-27-4

Ethyl 4-(2-(2-(6-oxo-1,6-dihydropyridine-3-carboxamido)thiazol-4-yl)acetamido)piperidine-1-carboxylate

Cat. No. B2624605
CAS RN: 946259-27-4
M. Wt: 433.48
InChI Key: FIVZPIXGNQIXRR-UHFFFAOYSA-N
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Description

This compound belongs to a group of dihydropyridine derivatives . Dihydropyridines are known for their wide spectrum of biological activities . They have been used in the synthesis of new anti-inflammatory and analgesic agents .


Synthesis Analysis

The synthesis of similar dihydropyridine derivatives involves a multistep synthetic route . The structures of the synthesized intermediates and the final compounds are established by spectral and elemental analyses .


Molecular Structure Analysis

The molecular structure of similar dihydropyridine derivatives has been analyzed using various techniques. For example, the dihydropyridine ring in some compounds adopts a screw-boat conformation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dihydropyridine derivatives are complex and involve multiple steps . The exact reactions for this specific compound are not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar dihydropyridine derivatives have been analyzed. For example, Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a solid .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available in the retrieved data, similar dihydropyridine derivatives have been found to display anti-inflammatory action . They inhibit the action of cyclooxygenase (COX-1 and COX-2) enzymes, which catalyze the biosynthesis of prostaglandins .

Future Directions

The future directions for research on this compound and similar dihydropyridine derivatives could include further exploration of their anti-inflammatory and analgesic activities, as well as the development of new agents that do not show side effects associated with current non-steroidal anti-inflammatory drugs .

properties

IUPAC Name

ethyl 4-[[2-[2-[(6-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-2-29-19(28)24-7-5-13(6-8-24)21-16(26)9-14-11-30-18(22-14)23-17(27)12-3-4-15(25)20-10-12/h3-4,10-11,13H,2,5-9H2,1H3,(H,20,25)(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVZPIXGNQIXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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